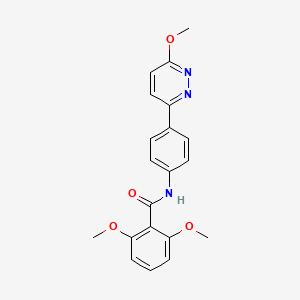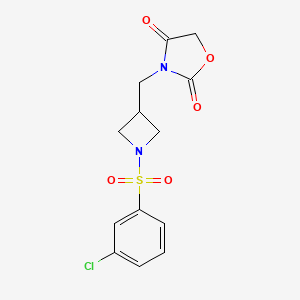
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, also known as ML352, is a small molecule inhibitor that has been the subject of much scientific research in recent years. It was first synthesized in 2013 by a team of researchers at the University of Michigan, who were investigating potential treatments for prostate cancer. Since then, ML352 has been studied for its potential applications in a variety of different fields, including neuroscience and infectious diseases.
Mechanism of Action
The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone is not yet fully understood, but it is believed to work by inhibiting the activity of a protein called Hsp90. Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are involved in cancer and neurodegenerative diseases. By inhibiting the activity of Hsp90, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone may be able to prevent the formation of toxic protein aggregates that are associated with these diseases.
Biochemical and Physiological Effects:
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has been shown to have a number of biochemical and physiological effects, including the ability to reduce the levels of beta-amyloid in the brain, as mentioned above. It has also been shown to have anti-inflammatory effects, and may be able to reduce the levels of pro-inflammatory cytokines in the body. Additionally, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has been shown to have activity against a number of different types of cancer cells, including prostate, breast, and lung cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to work with compared to larger proteins or antibodies. Additionally, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has been shown to have activity against a number of different types of cancer cells, which makes it a promising candidate for further research in this area. However, one of the limitations of using (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone in lab experiments is that its mechanism of action is not yet fully understood, which makes it difficult to predict its effects in different experimental contexts.
Future Directions
There are a number of different directions that future research on (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone could take. One area of interest is in the development of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone analogs that may have improved activity or selectivity compared to the original compound. Additionally, researchers could investigate the potential applications of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone in other areas, such as infectious diseases or autoimmune disorders. Finally, further studies are needed to fully understand the mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone, which could provide valuable insights into the underlying causes of diseases such as Alzheimer's and cancer.
Synthesis Methods
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone involves a multi-step process that begins with the reaction of 3-chloropyridine-4-carboxylic acid with 1,2-diaminopropane to form a piperidine intermediate. This intermediate is then reacted with isoquinoline-1-carboxylic acid to form the final product, (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone. The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.
Scientific Research Applications
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in a variety of different fields. One of the most promising areas of research has been in the field of neuroscience, where (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone has shown potential as a treatment for Alzheimer's disease. In a recent study, researchers found that (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone was able to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease, in the brains of mice.
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-isoquinolin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-17-12-22-9-8-18(17)26-15-5-3-11-24(13-15)20(25)19-16-6-2-1-4-14(16)7-10-23-19/h1-2,4,6-10,12,15H,3,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCVUWMPUQYHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(isoquinolin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

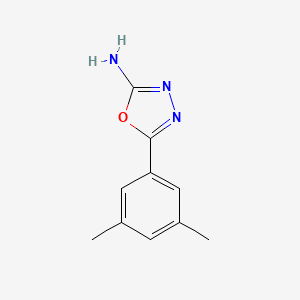
![(E)-4-(Dimethylamino)-N-[2-(2-methyl-5-phenyl-1,2,4-triazol-3-yl)ethyl]but-2-enamide](/img/structure/B2901410.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901413.png)
![2-(3,4-dimethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2901415.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)
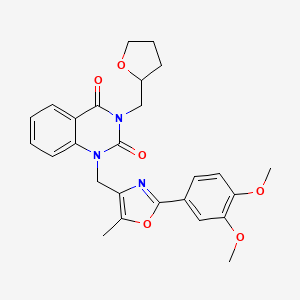

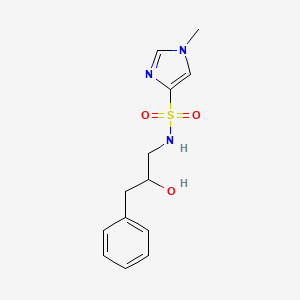
![5-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2901426.png)
